1-(2,2-difluoroethyl)-1H-pyrazole

Vue d'ensemble

Description

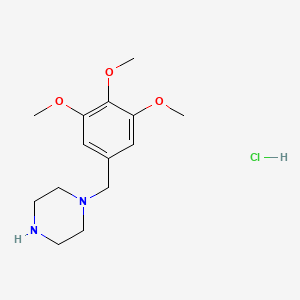

“1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1197231-23-4 . It has a molecular weight of 183.59 .

Molecular Structure Analysis

The InChI code for “1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride” is1S/C5H7F2N3.ClH/c6-5(7)3-10-2-4(8)1-9-10;/h1-2,5H,3,8H2;1H . This code provides a specific textual representation of the molecule’s structure.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(2,2-Difluoroethyl)-1H-pyrazole and its derivatives are valuable in various synthetic applications. For instance, the efficient synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, which are significant in pharmaceutical and agricultural industries, has been developed using organofluorosilicon building blocks. This method is versatile, applicable to aromatic, aliphatic, and carbohydrate derivatives (Bouillon et al., 2001). Similarly, the synthesis and reactivity of 4-fluoro-4-methyl-4H-pyrazoles, a subset of pyrazoles, have been explored. These compounds demonstrate potential in "click" chemistry, with variations in their structure affecting their reactivity and stability (Abularrage et al., 2020).

Crystal Engineering and Molecular Investigations

The crystal structure and molecular properties of pyrazole derivatives, including 1-(2,2-difluoroethyl)-1H-pyrazole, are vital in understanding their chemical behavior. Studies have been conducted on the crystallography of various pyrazole compounds using techniques like X-ray diffraction, NMR, and theoretical computations. These investigations provide insights into the molecular geometry and vibrational frequencies, which are crucial in designing materials for specific applications (Evecen et al., 2016).

Applications in Material Science

Pyrazole-based compounds, including fluorinated derivatives, are significant in the development of materials with unique properties. For instance, 3,5-bis(trifluoromethyl)-1H-pyrazoles have been used in the creation of bioactive compounds and materials due to their rich coordination chemistry. The introduction of highly fluorinated pyrazoles imparts unique properties to these molecules, making them suitable for various material science applications (Maspero et al., 2012).

Coordination Polymers and Metal Complexes

Pyrazole-based molecules, including those with 1-(2,2-difluoroethyl) substituents, are instrumental in constructing coordination polymers and metal complexes. These compounds can act as ligands, forming stable structures with metals. The versatility of these ligands allows for the creation of polymers with potential applications in catalysis, molecular recognition, and sensor technologies (Sengupta et al., 2012).

Phosphorescent Materials

Fluorinated pyrazoles have also been used in the synthesis of phosphorescent materials. For example, heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence at room temperature have been developed using N-phenyl-substituted pyrazoles. These materials are valuable in the fabrication of organic light-emitting diodes (OLEDs) and other photonic devices (Yang et al., 2005).

Lithium-Ion Battery Applications

In the field of energy storage, specifically lithium-ion batteries, fluorinated pyrazole derivatives have been synthesized and characterized for high-voltage applications. These compounds improve the cycling performance of batteries, demonstrating the role of pyrazole-based additives in enhancing the efficiency and durability of energy storage devices (von Aspern et al., 2020).

Mécanisme D'action

Target of Action

A structurally similar compound, flupyradifurone, targets sap-feeding pests such as aphids .

Mode of Action

Flupyradifurone, a systemic butenolide insecticide, interacts with its targets by being absorbed by the plants and crops, thereby protecting them from pests . It’s also classified as a Nicotinic acetylcholine receptor (nAChR) competitive modulator .

Biochemical Pathways

It’s worth noting that flupyradifurone, a similar compound, is delivered via xylem translocation in the plants .

Pharmacokinetics

It’s worth noting that similar compounds like flupyradifurone have a high rate of uptake by plants and crops .

Result of Action

Flupyradifurone, a similar compound, is known to be effective at controlling aphids and whitefly, thereby maintaining yields of crops such as vegetables, fruits, cotton, and coffee .

Action Environment

It’s worth noting that similar compounds like flupyradifurone have been shown to be safer for non-target organisms compared to other insecticides .

Propriétés

IUPAC Name |

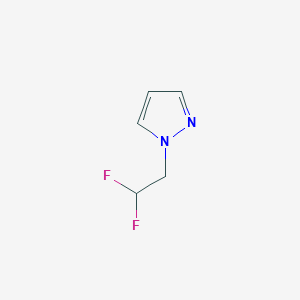

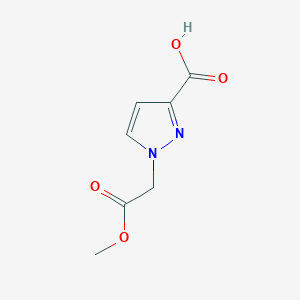

1-(2,2-difluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c6-5(7)4-9-3-1-2-8-9/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXVYOWIDXXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3087287.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087295.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087303.png)

![3-(7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087313.png)

![3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride](/img/structure/B3087340.png)

![6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087343.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3087344.png)

![3-(7-(Difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087348.png)